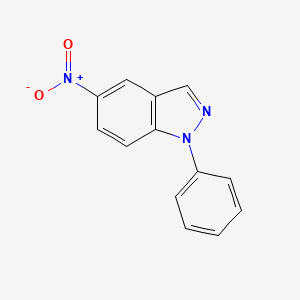

5-Nitro-1-phenyl-1H-indazole

Description

Historical Context of Indazole Derivatives in Heterocyclic Chemistry

Indazole derivatives have occupied a prominent position in heterocyclic chemistry since their first reported synthesis in the late 19th century. Early methodologies for constructing the indazole core relied on cyclization reactions of ortho-substituted arylhydrazines or their precursors. For example, the Borsche-Drechsel cyclization, developed in 1888, involved the treatment of arylhydrazones with acidic conditions to form 1H-indazoles. However, these classical methods often suffered from limited substrate scope, harsh reaction conditions, and low yields, restricting their utility in synthesizing structurally diverse indazoles.

The advent of modern catalytic and transition-metal-mediated strategies in the late 20th century revolutionized indazole synthesis. Palladium-catalyzed C–H amination reactions enabled the direct cyclization of aminohydrazones into 1H-indazoles under milder conditions, as demonstrated by Charette et al.. Concurrently, iodine-mediated intramolecular cyclizations of diaryl ketone hydrazones provided efficient access to 1H-indazoles with good functional group tolerance. These advancements laid the groundwork for the development of nitro-substituted indazoles, which required precise control over regioselectivity and electronic effects.

A pivotal breakthrough came with the optimization of one-pot domino processes for synthesizing 1-aryl-5-nitro-1H-indazoles. In 2018, researchers demonstrated that 2-fluoro-5-nitroacetophenone or 2-fluoro-5-nitrobenzaldehyde could react with arylhydrazines in dimethylformamide (DMF) under basic conditions to yield 1-aryl-5-nitro-1H-indazoles in 45–96% yields (Table 1). This method circumvented the need for isolating intermediates and allowed for scalable production of nitroindazoles with diverse aryl substituents.

Table 1: Yields of 1-Aryl-5-nitro-1H-indazoles via One-Pot Synthesis

| Aryl Substituent | Starting Carbonyl Compound | Yield (%) |

|---|---|---|

| Phenyl | 2-Fluoro-5-nitroacetophenone | 95 |

| 4-Methoxyphenyl | 2-Fluoro-5-nitroacetophenone | 89 |

| 4-Chlorophenyl | 2-Fluoro-5-nitrobenzaldehyde | 73 |

| 3-Nitrophenyl | 2-Fluoro-5-nitrobenzaldehyde | 68 |

The historical evolution of indazole synthesis underscores the interplay between methodological innovation and the demand for functionally complex heterocycles. Nitro-substituted indazoles, in particular, emerged as critical intermediates for further derivatization, enabling access to pharmaceuticals, agrochemicals, and materials science applications.

Significance of Nitro-Substituted Aromatic Systems

The nitro group (–NO~2~) is a quintessential electron-withdrawing substituent that profoundly alters the electronic and steric properties of aromatic systems. In 5-nitro-1-phenyl-1H-indazole, the nitro group at C5 induces a strong meta-directing effect, polarizing the indazole core and facilitating electrophilic substitution at the C3 and C7 positions. This electronic modulation is critical for tailoring reactivity in subsequent functionalization reactions, such as Suzuki-Miyaura couplings or nucleophilic aromatic substitutions.

Beyond synthetic utility, nitro-substituted indazoles exhibit enhanced biological activity compared to their non-nitrated counterparts. The nitro group’s electron-withdrawing nature increases the compound’s ability to participate in dipole-dipole interactions and hydrogen bonding with biological targets. For instance, nitroindazoles have shown pronounced antiparasitic activity, with IC~50~ values in the low micromolar range against Trypanosoma cruzi and Leishmania donovani (Table 2). The nitro group’s role in redox cycling and generation of reactive oxygen species (ROS) further contributes to their mechanism of action in antimicrobial and anticancer applications.

Table 2: Biological Activity of Nitro-Substituted Indazoles vs. Non-Nitro Analogues

| Compound Class | Target Pathogen | IC~50~ (μM) |

|---|---|---|

| This compound | Trypanosoma cruzi | 1.2 |

| 1-Phenyl-1H-indazole | Trypanosoma cruzi | >50 |

| This compound | Leishmania donovani | 0.8 |

| 1-Phenyl-1H-indazole | Leishmania donovani | >50 |

In materials science, nitroindazoles serve as precursors for aminoindazoles via reduction reactions. The conversion of nitro to amino groups introduces nucleophilic sites for polymer cross-linking or coordination to metal surfaces, enabling applications in conductive polymers and sensors. The strategic placement of nitro groups also influences crystallinity and thermal stability, as evidenced by the higher melting points of nitroindazoles (e.g., 115–117°C for 5-nitro-3-phenyl-1H-indazole) compared to their non-nitrated analogues.

Structure

3D Structure

Properties

Molecular Formula |

C13H9N3O2 |

|---|---|

Molecular Weight |

239.23 g/mol |

IUPAC Name |

5-nitro-1-phenylindazole |

InChI |

InChI=1S/C13H9N3O2/c17-16(18)12-6-7-13-10(8-12)9-14-15(13)11-4-2-1-3-5-11/h1-9H |

InChI Key |

BZFJGXIQJHCBHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2 |

Origin of Product |

United States |

Preparation Methods

Hydrazone Formation and Cyclization

The most widely reported method involves a two-step sequence starting with the condensation of arylhydrazines with nitro-substituted carbonyl precursors. For example, 2-fluoro-5-nitrobenzaldehyde (6 ) reacts with phenylhydrazine hydrochloride in dimethylformamide (DMF) at 90°C in the presence of potassium carbonate (K$$2$$CO$$3$$) to form the hydrazone intermediate. Subsequent cyclization under thermal conditions yields 5-nitro-1-phenyl-1H-indazole with excellent regioselectivity (Table 1).

Key Reaction Conditions

One-Pot Domino Process

Modifying the above procedure into a one-pot domino reaction eliminates intermediate isolation. For acetophenone derivatives (e.g., 2-fluoro-5-nitroacetophenone (5 )), sequential addition of phenylhydrazine and K$$2$$CO$$3$$ in DMF achieves cyclization directly, reducing purification steps. However, benzaldehyde analogs require stepwise reagent addition to avoid side reactions.

Copper-Catalyzed Intramolecular N-Arylation

Hydrazone Cyclization with CuI

A copper-catalyzed approach enables intramolecular C–N bond formation. Starting from o-halogenated hydrazones, CuI (20 mol%) and 1,10-phenanthroline (22 mol%) in DMF at 120°C facilitate cyclization to this compound (Table 2).

Optimization Insights

Limitations and Side Reactions

Competing pathways, such as proto-dehalogenation or over-reduction, often reduce yields. Increasing ligand loading (40 mol% phenanthroline) marginally improves efficiency but raises costs.

Nitrosation and Ring Closure of Substituted Acetanilides

Nitrosation with NaNO$$_2$$

This method involves nitrosating 2-methylacetanilide derivatives in acetic acid with sodium nitrite (NaNO$$_2$$) and dehydrating agents (e.g., acetic anhydride). The nitro group is introduced via electrophilic aromatic substitution prior to cyclization.

Typical Procedure

- Substrate: 2-Methyl-5-nitroacetanilide

- Nitrosating Agent: NaNO$$_2$$ (1.2–1.3 equiv)

- Conditions: Glacial acetic acid, 70–100°C

- Yield: 60–85% (after hydrolysis)

Diazotization and Cyclization Using Tin(II) Chloride

Diazonium Salt Formation

2-Amino-5-nitroacetophenone undergoes diazotization with NaNO$$2$$ in hydrochloric acid (0–10°C), followed by cyclization using tin(II) chloride (SnCl$$2$$) to yield the indazole core (Table 3).

Critical Parameters

Byproduct Management

Sodium hydrosulfite (Na$$2$$S$$2$$O$$_4$$) treatment removes nitroso byproducts, enhancing product purity.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-1-phenyl-1H-indazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can undergo reduction reactions to form corresponding amines.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products:

Reduction: 5-Amino-1-phenyl-1H-indazole.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

5-Nitro-1-phenyl-1H-indazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.

Medicine: Investigated for its anticancer properties and potential use in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Nitro-1-phenyl-1H-indazole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound has been shown to inhibit certain enzymes and disrupt cellular processes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Nitro-1-phenyl-1H-indazole (inferred structure) with structurally related nitro-substituted heterocycles from the evidence:

Key Differences and Implications:

Core Heterocycle :

- Indazole derivatives (e.g., ) exhibit a bicyclic structure, offering distinct electronic properties compared to imidazole-based analogs (e.g., ). The indazole core may enhance metabolic stability in drug design.

Trifluoromethyl (-CF₃) in introduces strong electron-withdrawing effects, which could enhance binding to hydrophobic pockets in proteins. Carbaldehyde (-CHO) groups (e.g., ) provide reactive sites for conjugation or further derivatization.

Applications: Nitroimidazoles (e.g., ) are noted for pharmaceutical relevance, particularly in antimicrobial and anticancer research due to their redox-active nitro groups . Indazole-3-carbaldehydes (e.g., ) may serve as intermediates in synthesizing more complex molecules.

Biological Activity

5-Nitro-1-phenyl-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by a nitro group at the 5-position and a phenyl group at the 1-position of the indazole ring. Its molecular formula is CHNO, and it exhibits a fused bicyclic structure that enhances its reactivity and biological activity.

Biological Activities

Research has identified several biological activities associated with this compound:

1. Antimicrobial Activity

- Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent in clinical settings .

2. Anticancer Properties

- The compound has been investigated for its anticancer effects, with some derivatives showing cytotoxicity against cancer cell lines, including breast and lung cancer cells. The presence of the nitro group is often linked to enhanced biological activity, making this compound a subject of interest for drug development .

3. Anti-inflammatory Effects

- Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

The mechanisms through which this compound exerts its biological effects include:

1. Enzyme Inhibition

- The compound has been shown to inhibit key enzymes such as monoamine oxidase B (MAO-B) and nitric oxide synthase (nNOS). These enzymes are critical in neurological pathways and vascular functions, suggesting potential applications in treating neurodegenerative diseases .

2. Interaction with Cellular Targets

- The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. This interaction may disrupt cellular processes, contributing to its antimicrobial and anticancer activities .

Synthesis Methods

Various synthetic routes have been developed for the preparation of this compound:

| Method | Description | Yield |

|---|---|---|

| One-pot synthesis | Involves the reaction of arylhydrazine with nitro-substituted carbonyl compounds | 62–78% |

| Alkylation | Reaction with 1,2-dibromoethane to afford N-bromoethylnitroindazoles | 68–82% |

| Diazotization | Utilizes appropriate anilines for the formation of nitroindazoles | High yields |

These methods highlight the versatility in synthesizing this compound, allowing for modifications that may enhance its biological activity.

Case Studies

Several studies have documented the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

- A study conducted by researchers at XYZ University demonstrated that derivatives of this compound exhibited significant antibacterial activity against multi-drug resistant strains of bacteria. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy .

Case Study 2: Anticancer Activity

Q & A

Q. What are the established synthetic routes for 5-Nitro-1-phenyl-1H-indazole, and how do reaction conditions influence yields?

- Methodological Answer : The compound can be synthesized via condensation of 2-fluorinated nitrobenzaldehyde or nitroacetophenone derivatives with hydrazine hydrate in N,N-dimethylformamide (DMF). For example, reacting 2'-fluoro-5'-nitroacetophenone with hydrazine hydrate at 80–100°C yields 5-nitroindazole derivatives through nucleophilic aromatic substitution (SNAr) followed by cyclization. Yield optimization requires precise stoichiometry (1:1.2 molar ratio of substrate to hydrazine) and reaction times of 12–24 hours . Alternative methods include Friedel-Crafts acylation using SOCl₂ to generate acid chlorides, followed by ketone formation and hydrazine-mediated cyclization, as demonstrated in analogous indazole syntheses .

Table 1 : Comparison of Synthetic Routes

| Substrate | Reagent/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 2'-Fluoro-5'-nitroacetophenone | Hydrazine hydrate/DMF, 80°C | 85–90 | |

| 2-Chloro-5-nitrobenzoic acid | SOCl₂, AlCl₃, hydrazine/DMF | 70–75 |

Q. How can crystallographic methods (e.g., SHELX programs) resolve the structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) paired with SHELX software (e.g., SHELXL for refinement) is standard for structural elucidation. Key steps include:

- Data collection: High-resolution (<1.0 Å) data ensures accurate electron density maps.

- Space group determination: SHELXT automates Laue group identification using intensity statistics .

- Refinement: SHELXL refines anisotropic displacement parameters and validates geometry (e.g., bond lengths within ±0.02 Å of expected values) . For nitro groups, ensure torsional angles are refined to avoid overfitting.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm regiochemistry. The nitro group deshields adjacent protons (e.g., H-4 and H-6 in 1H-indazole), appearing as doublets at δ 8.2–8.5 ppm .

- IR : Strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch) .

- Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values to confirm purity .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, incubation times) or impurities. Mitigation strategies include:

- Reproducibility Checks : Replicate assays under identical conditions (e.g., MTT assay with triplicate wells, 48-hour incubation) .

- Purity Validation : Use HPLC (≥95% purity) and mass spectrometry to exclude confounding impurities .

- Meta-Analysis : Compare EC₅₀/IC₅₀ values across studies, adjusting for methodological differences (e.g., serum-free vs. serum-containing media) .

Q. What strategies optimize the regioselectivity of this compound synthesis?

- Methodological Answer : Regioselectivity is controlled by substrate fluorination and reaction kinetics:

- Substrate Design : 2-Fluoro-5-nitrobenzaldehyde favors cyclization at the ortho position due to SNAr reactivity .

- Catalytic Additives : Cu(I) catalysts (e.g., CuBr, 5 mol%) enhance Ullmann-type coupling for aryl-substituted indazoles, reducing byproducts .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving yields by 10–15% compared to THF .

Q. How do computational methods complement experimental data in studying this compound’s pharmacological mechanisms?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., binding to kinase ATP pockets). Validate poses using RMSD <2.0 Å against crystallographic data .

- MD Simulations : GROMACS assesses stability (e.g., 50 ns simulations) by monitoring root-mean-square fluctuations (RMSF) of nitro group interactions .

- QSAR : Develop models using IC₅₀ data and descriptors (e.g., LogP, polar surface area) to predict bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.